molecular formula C9H8ClNO2 B583719 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime CAS No. 56472-71-0

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime

Cat. No.: B583719
CAS No.: 56472-71-0
M. Wt: 197.618
InChI Key: JPDFPMKNWYXTDS-IZZDOVSWSA-N
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Description

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione oxime structure

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso compounds, amines, and substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the chlorophenyl group can interact with biological membranes, affecting cell signaling and function.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime can be compared with other similar compounds, such as:

    Acetophenone oxime: Similar in structure but lacks the chlorophenyl group.

    Benzaldehyde oxime: Contains a benzaldehyde group instead of a propanedione structure.

    3-Chlorobenzaldehyde oxime: Similar but lacks the propanedione structure. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDFPMKNWYXTDS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747335
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-71-0
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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